Cas no 20121-77-1 (2-Bromoethyl cyclopropanecarboxylate)

2-Bromoethyl cyclopropanecarboxylate is a versatile alkylating agent and synthetic intermediate used in organic and medicinal chemistry. Its cyclopropane moiety imparts structural rigidity, while the bromoethyl ester group enables efficient nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The compound is particularly useful in the synthesis of cyclopropane-containing derivatives, which are of interest in pharmaceutical and agrochemical applications due to their enhanced metabolic stability and bioactivity. Its reactivity allows for selective modifications under controlled conditions, facilitating the development of targeted compounds. The product is typically handled under inert conditions to preserve its stability and reactivity.
2-Bromoethyl cyclopropanecarboxylate structure
20121-77-1 structure
Product Name:2-Bromoethyl cyclopropanecarboxylate
CAS No:20121-77-1
MF:C6H9BrO2
MW:193.038461446762
CID:5746994
PubChem ID:24977624
Update Time:2025-06-22

2-Bromoethyl cyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • cyclopropanecarboxylic acid 2-bromoethyl ester
    • 20121-77-1
    • 2-bromoethylcyclopropanecarboxylate
    • EN300-1478573
    • 2-bromoethyl cyclopropanecarboxylate
    • 2-Bromoethyl cyclopropanecarboxylate
    • Inchi: 1S/C6H9BrO2/c7-3-4-9-6(8)5-1-2-5/h5H,1-4H2
    • InChI Key: IRGLYXLMMVZWCV-UHFFFAOYSA-N
    • SMILES: BrCCOC(C1CC1)=O

Computed Properties

  • Exact Mass: 191.97859g/mol
  • Monoisotopic Mass: 191.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.601±0.06 g/cm3(Predicted)
  • Boiling Point: 221.7±13.0 °C(Predicted)

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Additional information on 2-Bromoethyl cyclopropanecarboxylate

2-Bromoethyl Cyclopropanecarboxylate (CAS No. 20121-77-1): An Overview of Its Synthesis, Applications, and Recent Research

2-Bromoethyl cyclopropanecarboxylate (CAS No. 20121-77-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a bromomethyl substituent and an ester group. These structural features endow it with a range of chemical properties that make it valuable for various applications.

The synthesis of 2-bromoethyl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with bromoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting ester can then be brominated to form the final product. This synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity.

In the realm of medicinal chemistry, 2-bromoethyl cyclopropanecarboxylate has shown promise as a building block for the synthesis of bioactive molecules. The presence of the bromomethyl group allows for facile functionalization through nucleophilic substitution reactions, making it an attractive starting material for the preparation of diverse derivatives. Recent studies have explored its use in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.

One notable application of 2-bromoethyl cyclopropanecarboxylate is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The ester group in 2-bromoethyl cyclopropanecarboxylate can be designed to undergo hydrolysis under physiological conditions, releasing a therapeutic agent. This approach has been used to improve the pharmacokinetic properties and reduce the side effects of certain drugs.

In materials science, 2-bromoethyl cyclopropanecarboxylate has found applications in the development of functional polymers. The cyclopropane ring provides rigidity and conformational constraints, while the bromomethyl group can be used to introduce reactive sites for further polymerization or cross-linking reactions. These properties make it suitable for creating materials with tailored mechanical and thermal properties.

Recent research has also focused on the environmental impact and biodegradability of compounds like 2-bromoethyl cyclopropanecarboxylate. Studies have shown that under certain conditions, this compound can be biodegraded by microorganisms, reducing its potential environmental impact. This finding is particularly relevant in the context of sustainable chemistry and green synthesis practices.

The safety profile of 2-bromoethyl cyclopropanecarboxylate is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-ventilated area away from incompatible materials.

In conclusion, 2-bromoethyl cyclopropanecarboxylate (CAS No. 20121-77-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and chemical properties make it a valuable tool for researchers and chemists working in these fields. Ongoing research continues to uncover new uses and potential benefits, further solidifying its importance in modern chemistry.

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